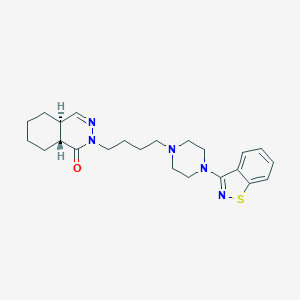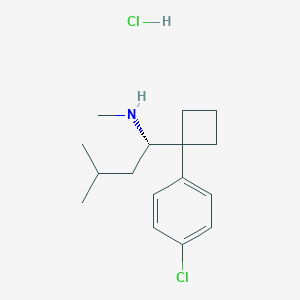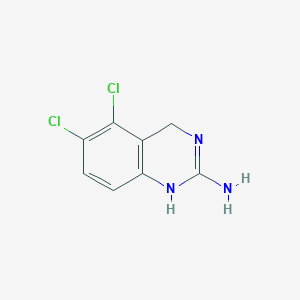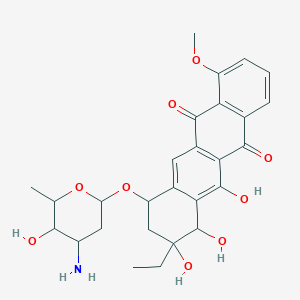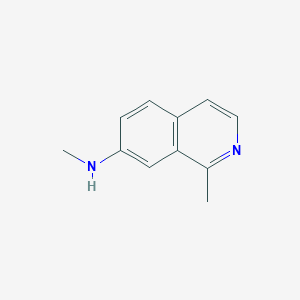
N,1-dimethylisoquinolin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-dimethylisoquinolin-7-amine, also known as DMIA, is a chemical compound that belongs to the class of isoquinoline derivatives. It has been widely used in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of N,1-dimethylisoquinolin-7-amine is not fully understood. However, it has been suggested that N,1-dimethylisoquinolin-7-amine exerts its therapeutic effects by modulating various signaling pathways in the body. N,1-dimethylisoquinolin-7-amine has been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in inflammation and immune response. N,1-dimethylisoquinolin-7-amine has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemische Und Physiologische Effekte
N,1-dimethylisoquinolin-7-amine has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. N,1-dimethylisoquinolin-7-amine has also been shown to reduce inflammation and oxidative stress. Additionally, N,1-dimethylisoquinolin-7-amine has been found to improve cognitive function and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
N,1-dimethylisoquinolin-7-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N,1-dimethylisoquinolin-7-amine is also stable under normal laboratory conditions. However, N,1-dimethylisoquinolin-7-amine has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, N,1-dimethylisoquinolin-7-amine can be toxic at high concentrations, which can limit its use in some assays.
Zukünftige Richtungen
There are several future directions for the study of N,1-dimethylisoquinolin-7-amine. One potential area of research is the development of N,1-dimethylisoquinolin-7-amine-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of N,1-dimethylisoquinolin-7-amine and its effects on various signaling pathways in the body. Additionally, the development of new synthesis methods for N,1-dimethylisoquinolin-7-amine could potentially improve its availability and reduce its cost.
Synthesemethoden
N,1-dimethylisoquinolin-7-amine can be synthesized through several methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. Another method is the reduction of 1,2,3,4-tetrahydroisoquinoline with lithium aluminum hydride. N,1-dimethylisoquinolin-7-amine can also be synthesized through the reaction of 2,3-dihydro-1H-inden-1-amine with acetaldehyde.
Wissenschaftliche Forschungsanwendungen
N,1-dimethylisoquinolin-7-amine has been studied extensively for its potential therapeutic properties. It has been shown to have antitumor, anti-inflammatory, and antioxidant activities. N,1-dimethylisoquinolin-7-amine has also been found to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Eigenschaften
CAS-Nummer |
140683-34-7 |
|---|---|
Produktname |
N,1-dimethylisoquinolin-7-amine |
Molekularformel |
C11H12N2 |
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
N,1-dimethylisoquinolin-7-amine |
InChI |
InChI=1S/C11H12N2/c1-8-11-7-10(12-2)4-3-9(11)5-6-13-8/h3-7,12H,1-2H3 |
InChI-Schlüssel |
UZHHZAVBNWGRMO-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=C1C=C(C=C2)NC |
Kanonische SMILES |
CC1=NC=CC2=C1C=C(C=C2)NC |
Synonyme |
7-Isoquinolinamine,N,1-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



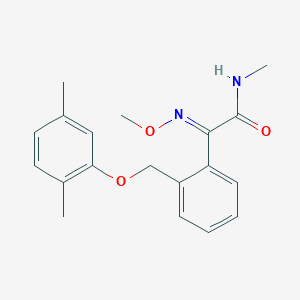
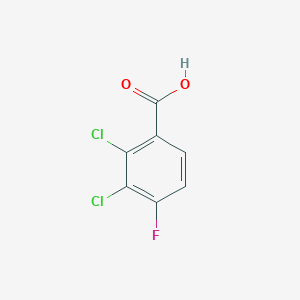
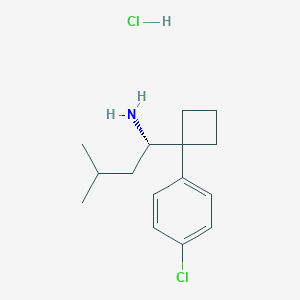
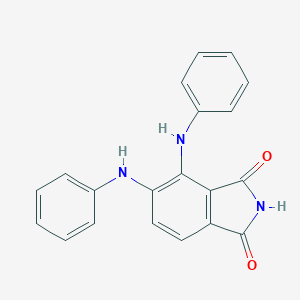
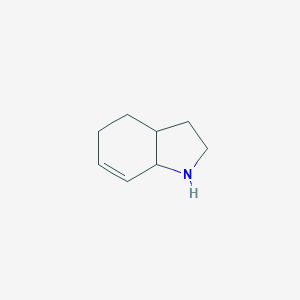
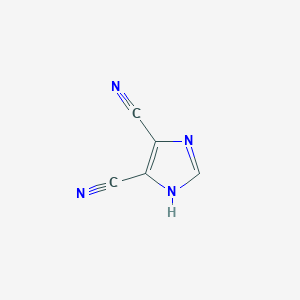
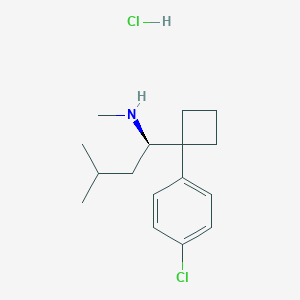
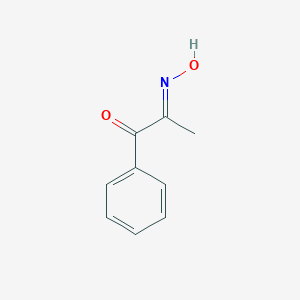
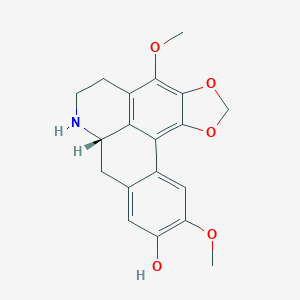
![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B129190.png)
